Methyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride
Description
Properties
IUPAC Name |
methyl 2-methyl-2-piperidin-4-ylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-10(2,9(12)13-3)8-4-6-11-7-5-8;/h8,11H,4-7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHHEUNCVXNNNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCNCC1)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861451-21-0 | |
| Record name | methyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of Methyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-2-(piperidin-4-yl)propanoic acid and methanol.
Esterification: The carboxylic acid group of 2-methyl-2-(piperidin-4-yl)propanoic acid is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Hydrochloride Formation: The resulting methyl ester is then treated with hydrochloric acid to form the hydrochloride salt of Methyl 2-methyl-2-(piperidin-4-yl)propanoate.
Chemical Reactions Analysis
Methyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride is primarily studied for its potential therapeutic properties. Key areas of research include:
- Neurodegenerative Disorders : The compound has been investigated for its role in treating conditions like Alzheimer's disease due to its ability to inhibit acetylcholinesterase, which is crucial for enhancing cholinergic signaling in the brain .
- Anticancer Activity : Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, including HeLa and MCF-7. The mechanism often involves disruption of cellular processes, leading to apoptosis in cancer cells .
The biological activities attributed to this compound include:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various microbial strains, indicating potential applications as an antimicrobial agent.
- Anti-inflammatory Effects : The compound's structure allows it to modulate inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases .
Industrial Applications
In industrial settings, this compound serves as a building block for synthesizing more complex organic molecules used in:
- Agrochemicals : Its derivatives are explored for use in developing pesticides and herbicides.
- Dyes and Pigments : The compound's unique structural features make it suitable for creating dyes with specific properties .
| Activity Type | Target Organism/Condition | IC50 (µg/mL) |
|---|---|---|
| Anticancer | HeLa | 20–24 |
| Anticancer | MCF-7 | 20–24 |
| Antimicrobial | Aspergillus flavus | 1 |
| Antimicrobial | Candida species | Varies |
Table 2: Structural Comparisons with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 2-methyl-2-(piperidin-4-yl)propanoate | Ethyl Structure | Broader application in agrochemicals |
| Methyl 3-(3-piperidinyl)propanoate hydrochloride | Methyl Structure | Focused on neurodegenerative disorders |
| Propyl 2-methyl-2-(piperidin-4-yl)propanoate | Propyl Structure | Different pharmacokinetics |
Case Study 1: Neuroprotective Effects
Research conducted on this compound demonstrated its effectiveness in enhancing cognitive function in animal models of Alzheimer's disease. The study focused on the compound's ability to inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft.
Case Study 2: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of this compound revealed significant inhibitory effects against Aspergillus and Candida species. The minimum inhibitory concentration was recorded at as low as 1 µg/mL, showcasing its potential as a potent antimicrobial agent.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Comparison with Similar Compounds
Structural Analogs
Ethyl 2-methyl-2-(piperidin-4-yl)propanoate Hydrochloride (CAS 243836-26-2)
- Molecular Formula: C11H21NO2·HCl
- Purity : 97% (commercially available for R&D) .
- Applications : Used as a building block in drug discovery, particularly in synthesizing central nervous system (CNS) agents .
- Synthesis: Prepared via acid-catalyzed esterification, similar to methods described for related piperidine derivatives (e.g., refluxing with sulfuric acid in methanol) .
4-(Diphenylmethoxy)piperidine Hydrochloride
- Molecular Formula: C18H22ClNO
- Regulatory Status : Subject to stringent safety protocols under agencies like the EPA and EFSA. Environmental impact data are incomplete .
2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic Acid Hydrochloride (CAS 1803593-61-4)
- Molecular Formula: C9H18ClNO3
- Structural Feature : A hydroxyl group on the piperidine ring enhances hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier penetration compared to the target compound .
Physicochemical and Commercial Comparison
Biological Activity
Methyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride, a piperidine derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₉H₁₇ClN₄O₂
- Molecular Weight : 203.71 g/mol
- CAS Number : 71879-50-0
The structural features of this compound, particularly the piperidine ring, contribute to its biological activity by enabling interactions with various biological targets.
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits significant antimicrobial and antiviral properties. Studies have demonstrated its effectiveness against a range of pathogens, suggesting potential applications in treating infections. For instance, a study highlighted its activity against both Gram-positive and Gram-negative bacteria, as well as certain viral strains .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce cytotoxic effects on various cancer cell lines. For example, derivatives of piperidine compounds have been reported to exhibit IC₅₀ values in the low micromolar range against HeLa cells, indicating potent antiproliferative activity .
The mechanism of action of this compound involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, such as kinases or proteases, which are critical in cancer progression and microbial survival.
- Receptor Interaction : It can bind to various receptors, modulating their activity and influencing signaling pathways related to inflammation and cell proliferation.
- Cell Cycle Arrest : Some studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies and Experimental Data
- Antimicrobial Activity :
- A study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) as low as 15 µg/mL for certain strains .
- Anticancer Studies :
- In a comparative study of piperidine derivatives, this compound demonstrated a notable reduction in cell viability in MCF-7 breast cancer cells with an IC₅₀ value of approximately 30 µg/mL .
- Another investigation showed that modifications to the piperidine structure could enhance cytotoxicity, suggesting that further chemical derivatization may yield more potent analogs .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC₅₀ (µM) |
|---|---|---|
| Methyl 2-methyl-2-(piperidin-4-yl)propanoate | Antimicrobial | 15 (varies by strain) |
| Ethyl 2-methyl-2-(piperidin-4-yl)propanoate | Anticancer | 30 |
| Methyl 3-(piperidin-4-yl)propanoate | Neuroprotective | 25 |
This table highlights the varying biological activities and potency of related compounds, emphasizing the unique position of this compound in therapeutic applications.
Q & A
Q. What methodologies confirm the compound’s stability under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
